

theoretical and computational studies of 2-(4-Pyridyl)-2-propanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Pyridyl)-2-propanol

Cat. No.: B077580

[Get Quote](#)

Authored by: Gemini, Senior Application Scientist Abstract

2-(4-Pyridyl)-2-propanol is a heterocyclic building block of significant interest in medicinal and materials chemistry. Its utility as a key intermediate in the synthesis of pharmaceuticals, particularly agents targeting the central nervous system, underscores the need for a profound understanding of its molecular characteristics.^[1] This technical guide provides a comprehensive exploration of **2-(4-Pyridyl)-2-propanol** through the lens of modern theoretical and computational chemistry. We delve into its structural, electronic, and vibrational properties, elucidating the causality behind its reactivity and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their research and development endeavors.

Introduction: The Molecular Significance of 2-(4-Pyridyl)-2-propanol

2-(4-Pyridyl)-2-propanol ($C_8H_{11}NO$) is a tertiary alcohol featuring a pyridine ring.^{[2][3][4]} This unique combination of a hydrophilic alcohol group and an aromatic, basic nitrogen-containing heterocycle imparts a set of chemical properties that make it a versatile precursor in organic synthesis. Its primary application lies in its role as a foundational scaffold for drugs targeting neurological disorders such as Alzheimer's and schizophrenia.^[1] Furthermore, the pyridine

nitrogen atom serves as an effective coordination site for metal ions, opening avenues for its use in catalysis and materials science.[\[1\]](#)

To move beyond empirical synthesis and enable rational design of novel derivatives, a detailed atomistic and electronic-level understanding is paramount. Computational chemistry provides a powerful, cost-effective toolkit to predict molecular behavior, rationalize experimental observations, and guide synthetic efforts. This guide will detail the application of Density Functional Theory (DFT) and other computational methods to dissect the properties of this important molecule.

Molecular Structure and Physicochemical Properties

The starting point for any theoretical investigation is the accurate determination of the molecule's three-dimensional structure and fundamental properties.

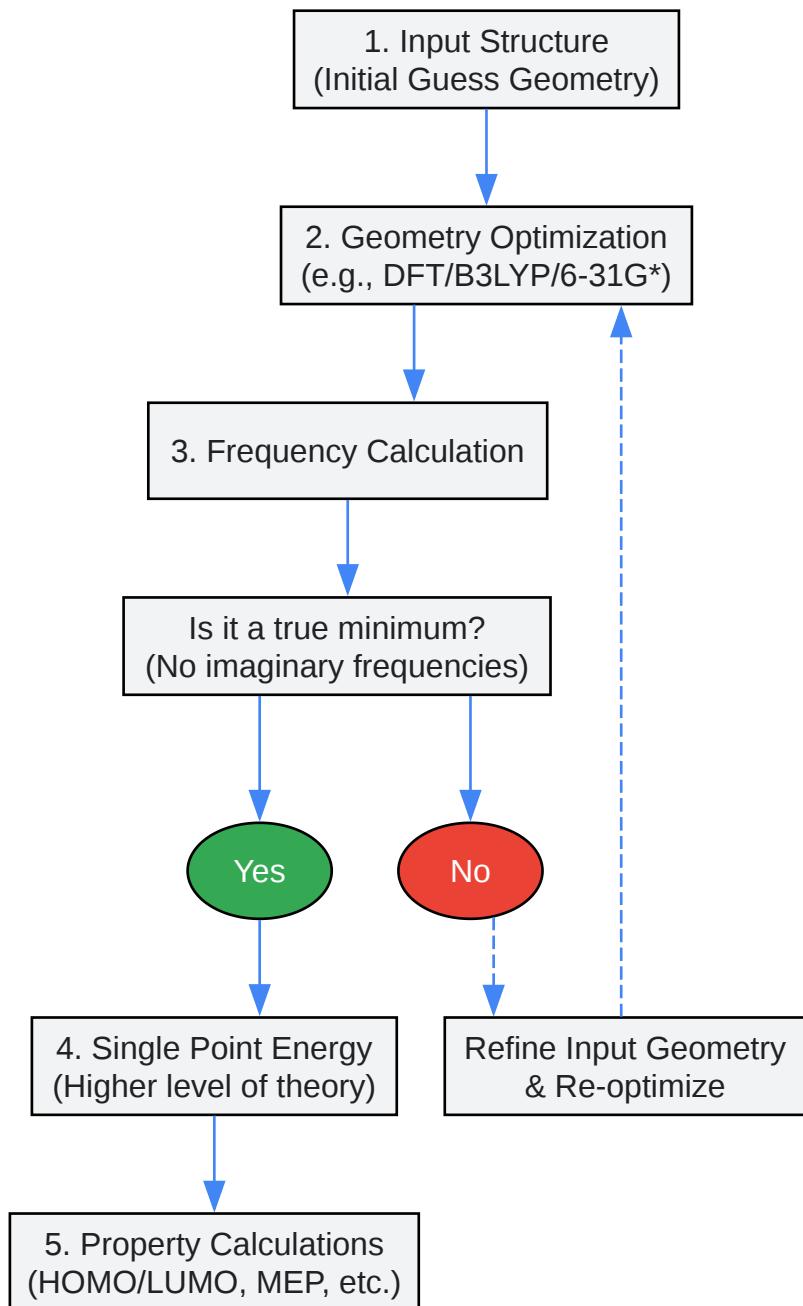
Optimized Molecular Geometry

Computational methods, particularly DFT, are used to find the lowest energy conformation of the molecule. The geometry is optimized by calculating forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For **2-(4-Pyridyl)-2-propanol**, this results in a well-defined spatial arrangement of the pyridine ring and the propanol side chain.

Caption: Optimized molecular structure of **2-(4-Pyridyl)-2-propanol**.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties of **2-(4-Pyridyl)-2-propanol**, sourced from chemical databases and computational predictions.


Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO	[2][4]
Molecular Weight	137.18 g/mol	[2][4]
CAS Number	15031-78-4	[4]
Boiling Point	140 °C / 3mmHg	[1][4]
Melting Point	136 °C	[4]
XLogP3-AA	0.6	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	PubChem
pKa (Predicted)	13.58 ± 0.29	[4]

Core Computational Methodologies: A Primer

The insights presented in this guide are primarily derived from Density Functional Theory (DFT), a robust quantum mechanical modeling method.

Why DFT? For molecules of this size, DFT strikes an optimal balance between computational cost and accuracy. It allows for the reliable prediction of geometries, reaction energies, and electronic properties. Methods like the B3LYP functional combined with a Pople-style basis set (e.g., 6-311+G(d,p)) are standard for such organic systems, providing results that correlate well with experimental data.[5][6]

The Computational Workflow A typical computational study follows a standardized workflow to ensure the reliability and reproducibility of the results. This process is crucial for establishing the trustworthiness of the generated data.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Pyridyl)-2-propanol [myskinrecipes.com]
- 2. 2-(4-Pyridyl)-2-propanol | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(4-pyridyl)-2-propanol (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 4. 2-(4-PYRIDYL)-2-PROPANOL | 15031-78-4 [chemicalbook.com]
- 5. 2-Pyridinium propanol hydrogen squarate: experimental and computational study of a nonlinear optical material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [theoretical and computational studies of 2-(4-Pyridyl)-2-propanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077580#theoretical-and-computational-studies-of-2-4-pyridyl-2-propanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com